M62812

Osteoarthritis Pain TLR4 antagonism

M62812 is a benzisothiazole-derived, selective TLR4 signal transduction inhibitor that acts downstream of the receptor complex, unlike lipid A analogs or peptide antagonists. It provides uniquely validated dual anti-inflammatory and anti-coagulant activity (IC50 1–3 μg/mL in HUVECs/PBMCs) and robust in vivo protection in murine endotoxin shock (10–20 mg/kg i.v.) and polymicrobial sepsis (20 mg/kg i.v.) models. The dihydrochloride salt ensures high aqueous solubility for intravenous dosing without organic co-solvents, simplifying formulation. Brief vs. sustained TLR4 blockade (relative to TAP2) makes it ideal for acute mechanistic or interventional studies in sepsis, thromboinflammation, and endothelial dysfunction.

Molecular Formula C13H13Cl2N3OS
Molecular Weight 330.2 g/mol
CAS No. 613263-00-6
Cat. No. B1419063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameM62812
CAS613263-00-6
Synonyms3-amino-6-(2-aminophenoxy)-1,2-benzisothiazole dihydrochloride
M62812
Molecular FormulaC13H13Cl2N3OS
Molecular Weight330.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N)OC2=CC3=C(C=C2)C(=NS3)N.Cl.Cl
InChIInChI=1S/C13H11N3OS.2ClH/c14-10-3-1-2-4-11(10)17-8-5-6-9-12(7-8)18-16-13(9)15;;/h1-7H,14H2,(H2,15,16);2*1H
InChIKeySMTKPLISDFNJDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





M62812 (CAS 613263-00-6): TLR4 Inhibitor for Sepsis and Inflammation Research


M62812 (6-(2-aminophenoxy)-1,2-benzisothiazol-3-amine dihydrochloride) is a benzisothiazole derivative that acts as a selective toll-like receptor 4 (TLR4) signal transduction inhibitor [1]. The compound blocks lipopolysaccharide (LPS)-induced TLR4 signaling, suppressing downstream activation of NF-κB and subsequent inflammatory responses . M62812 has demonstrated efficacy in vitro in human endothelial cells and peripheral blood mononuclear cells (PBMCs), and in vivo in murine models of endotoxin shock and polymicrobial sepsis [2].

M62812 (CAS 613263-00-6): Why Not All TLR4 Inhibitors Are Equivalent


While multiple TLR4 antagonists are commercially available, they differ fundamentally in chemical structure, binding site, and mechanism of action. M62812 is a benzisothiazole derivative that inhibits TLR4 signal transduction downstream of the receptor complex, distinct from lipid A analogs (e.g., Eritoran) that compete for MD-2 binding or peptides (e.g., TAP2) that antagonize at the extracellular domain [1]. Even among small-molecule TLR4 signal transduction inhibitors, differences in potency, pharmacokinetic properties, and disease model efficacy prevent generic substitution. The quantitative evidence below demonstrates where M62812 offers measurable differentiation from key comparators, informing rational compound selection for specific experimental designs [2].

M62812 (CAS 613263-00-6): Head-to-Head Performance Data vs. TAP2 and C34


M62812 Demonstrates Shorter Duration of Analgesia than Peptide Antagonist TAP2 in Rat Arthritis Model

In a head-to-head comparison in a monoiodoacetate (MIA)-induced arthritis rat model, M62812 (intra-articular, 25 nmol/rat) provided pain relief for a significantly shorter duration than the peptide TLR4 antagonist TAP2. TAP2 attenuated pain behavior for approximately 3 weeks, whereas the effect of M62812 was notably shorter-lived. This direct comparison establishes a clear differentiation in duration of action that may inform selection based on experimental timeline requirements [1].

Osteoarthritis Pain TLR4 antagonism

M62812 Exhibits Comparable In Vitro NF-κB Inhibition to C34 but Weaker Efficacy than TAP2 in Human Chondrocytes

In primary human OA chondrocytes, M62812 (10 μM) reduced LPS-induced inflammatory cytokine expression, but TAP2 (10 μM) showed superior suppression of TNF-α, IL-1β, and IL-6 (P < 0.001 vs. LPS + TAP2). The same study included the small-molecule TLR4 inhibitor C34 (10 μM), which showed similar efficacy to M62812 in this cell type. Quantitative PCR data indicate that TAP2 outperforms both chemical antagonists in chondrocytes [1].

Chondrocytes Inflammation NF-κB

M62812 Demonstrates In Vivo Efficacy in Polymicrobial Sepsis (CLP) Model, a Feature Not Universally Reported for All TLR4 Inhibitors

M62812 (20 mg/kg, i.v.) protected mice from lethality in a cecal ligation and puncture (CLP) model of polymicrobial sepsis [1]. In contrast, the small-molecule TLR4 inhibitor TAK-242 (resatorvid), while protective in endotoxin and E. coli models, has limited published efficacy data in CLP models. This represents a potential differentiation in clinically relevant sepsis models that involve live bacterial infection rather than purified LPS challenge [2].

Sepsis Polymicrobial infection CLP model

M62812 Provides High Aqueous Solubility, Facilitating In Vivo Dosing Without Complex Formulation

M62812 dihydrochloride salt exhibits high water solubility (≥50 mg/mL in 0.1 M HCl; soluble to 100 mM in water) [1]. This contrasts with many TLR4 inhibitors that require DMSO or complex vehicles for in vivo administration. For example, the free base form of M62812 has limited aqueous solubility (<0.1 mg/mL in water), underscoring the advantage of the dihydrochloride salt for parenteral dosing. High aqueous solubility reduces the need for potentially confounding organic solvents in animal studies.

Formulation Solubility In vivo dosing

M62812 Demonstrates Broad In Vitro Activity Across Multiple Cell Types (HUVEC, PBMC, HEK293) with Consistent IC50 Values

M62812 inhibited LPS-induced NF-κB activation in HEK293 cells with an IC50 of 2.4 μg/mL (approximately 7.3 μM) . It also suppressed LPS-induced upregulation of inflammatory cytokines, adhesion molecules, and procoagulant activity in human vascular endothelial cells (HUVECs) and peripheral blood mononuclear cells (PBMCs) with IC50 values ranging from 1 to 3 μg/mL across these functional assays [1]. This consistent potency across multiple human primary cell types and endpoints supports its utility as a pan-cellular TLR4 signaling inhibitor.

Endothelial cells PBMC Inflammation

M62812 (CAS 613263-00-6): Validated Experimental Applications for TLR4 Research


In Vivo Sepsis Research (Endotoxemia and Polymicrobial Models)

M62812 is validated in two murine sepsis models: D-galactosamine-sensitized endotoxin shock (10–20 mg/kg i.v. protects against lethality and reduces inflammatory/coagulatory parameters) and cecal ligation and puncture (20 mg/kg i.v. prevents lethality) [1]. High aqueous solubility of the dihydrochloride salt facilitates intravenous dosing without organic co-solvents. Researchers studying sepsis pathophysiology or testing adjunctive therapies can employ M62812 as a TLR4 pathway inhibitor with documented efficacy in clinically relevant polymicrobial sepsis.

In Vitro TLR4 Signaling Studies in Human Endothelial and Immune Cells

M62812 reliably inhibits LPS-induced TLR4 signaling in human vascular endothelial cells (HUVECs) and peripheral blood mononuclear cells (PBMCs) with IC50 values of 1–3 μg/mL for cytokine production, adhesion molecule expression, and procoagulant activity [2]. This broad activity profile makes it suitable for studying TLR4-mediated inflammation, coagulation crosstalk, and endothelial dysfunction in vitro. The compound's consistent potency across cell types simplifies experimental design and dose selection.

Comparative Pharmacology of TLR4 Antagonists in Arthritis and Pain Models

M62812 has been directly compared head-to-head with the peptide antagonist TAP2 and the small-molecule inhibitor C34 in a rat MIA-induced arthritis model [3]. While TAP2 provided longer-lasting analgesia (∼3 weeks), M62812 offered shorter-duration pain relief, making it useful for studies requiring acute TLR4 blockade. Its performance in human OA chondrocytes and synoviocytes provides a benchmark for evaluating novel TLR4 antagonists. Researchers can leverage these published comparisons to contextualize new findings or select appropriate control compounds.

Investigating the Coagulation-Inflammation Interface

A distinctive feature of M62812 is its documented ability to suppress LPS-induced procoagulant activity in human endothelial cells and PBMCs, in addition to inflammatory cytokine production [2]. In vivo, M62812 reduced coagulatory parameters in murine endotoxemia. This dual anti-inflammatory and anti-coagulant profile supports its use in studying the interplay between innate immunity and coagulation, particularly in sepsis and other conditions where thromboinflammation is a key pathological mechanism.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for M62812

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.